

# Comprehensive literature review on 2-(Cyclopentyloxy)acetic acid

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## Compound of Interest

Compound Name: 2-(Cyclopentyloxy)acetic acid

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An In-depth Technical Guide to **2-(Cyclopentyloxy)acetic Acid**: Synthesis, Properties, and Applications in Medicinal Chemistry

## Abstract

**2-(Cyclopentyloxy)acetic acid** (CAS No. 95832-60-3) is a carboxylic acid derivative featuring a cyclopentyl ether moiety. While not widely known as a standalone therapeutic agent, it serves as a crucial and versatile building block in the synthesis of more complex, pharmacologically active molecules. Its unique combination of a lipophilic cyclopentyl group and a reactive carboxylic acid handle makes it an attractive scaffold for medicinal chemists. This guide provides a comprehensive review of its chemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, and an exploration of its current and potential applications in drug discovery, particularly in the development of anti-inflammatory agents and S1P1 receptor modulators.

## Physicochemical and Spectroscopic Profile

**2-(Cyclopentyloxy)acetic acid** is typically a colorless to yellow liquid at room temperature.<sup>[1]</sup> Its core structure consists of a five-membered carbocyclic ring linked via an ether oxygen to an acetic acid group. This structure dictates its physical properties and its characteristic spectroscopic fingerprint.

## Chemical Properties

A summary of the key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	95832-60-3	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>	[2][4]
Molecular Weight	144.17 g/mol	[2]
IUPAC Name	2-cyclopentyloxyacetic acid	[5]
Appearance	Colorless to yellow liquid	[1]
Density	1.131 g/cm <sup>3</sup>	[6]
Boiling Point	291.52 °C at 760 mmHg	[6]
Synonyms	(cyclopentyloxy)acetic acid; Acetic acid, (cyclopentyloxy)-	[1][5]

## Predictive Spectroscopic Analysis

While specific, published spectra for this exact compound are not readily available in public databases, its structure allows for a reliable prediction of its spectral characteristics based on fundamental principles of organic spectroscopy.[7][8]

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methylene protons (O-CH<sub>2</sub>) adjacent to the carboxylic acid would likely appear as a singlet around 4.0-4.2 ppm. The methine proton on the cyclopentyl ring attached to the ether oxygen (O-CH) would be a multiplet further downfield than the other ring protons, likely in the 3.8-4.0 ppm range. The remaining eight protons of the cyclopentyl ring would appear as complex multiplets in the upfield region, typically between 1.5 and 1.9 ppm. The acidic proton of the carboxyl group would be a broad singlet at a significantly downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used.[9]
- <sup>13</sup>C NMR Spectroscopy:** The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the 170-175 ppm range.[8] The carbon of the methine group on the cyclopentyl ring attached to the ether oxygen (O-CH) would appear around 80-

85 ppm. The methylene carbon adjacent to the ether oxygen (O-CH<sub>2</sub>) would be found around 65-70 ppm. The remaining carbons of the cyclopentyl ring would have signals in the 20-35 ppm range.

- **Infrared (IR) Spectroscopy:** The IR spectrum would be dominated by two key features. A very broad absorption band from approximately 2500 to 3300 cm<sup>-1</sup> is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption band between 1700 and 1725 cm<sup>-1</sup> corresponds to the C=O (carbonyl) stretch of the carboxylic acid.<sup>[8]</sup> Additionally, a prominent C-O stretching band for the ether linkage would be expected in the 1070-1150 cm<sup>-1</sup> region.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry would likely show a molecular ion peak (M<sup>+</sup>) at m/z = 144. The fragmentation pattern would be expected to include cleavage of the ether bond, leading to fragments corresponding to the cyclopentyl group and the oxyacetic acid moiety.

## Synthesis and Purification

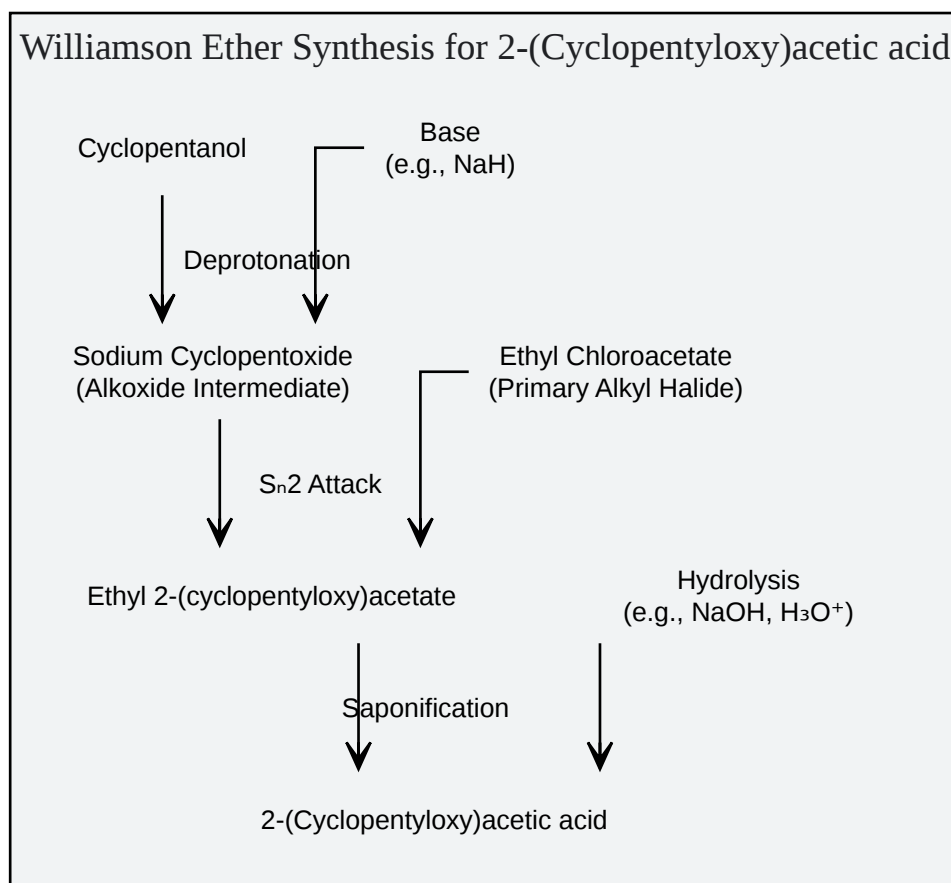
The most direct and industrially scalable method for preparing **2-(Cyclopentyloxy)acetic acid** is the Williamson ether synthesis. This classic S<sub>N</sub>2 reaction provides a reliable pathway for forming the ether linkage.<sup>[10][11]</sup>

## Rationale for Synthetic Route

The Williamson ether synthesis is ideal for this target molecule because it involves the reaction of an alkoxide with a primary alkyl halide.<sup>[12]</sup> This combination minimizes the risk of competing elimination (E2) reactions, which can be problematic with secondary or tertiary alkyl halides.

<sup>[11]</sup> In this case, the synthesis involves two potential disconnections, as illustrated in the diagram below. Path A, using cyclopentoxide and a haloacetic acid derivative, is generally preferred as it utilizes a primary halide, ensuring a high yield of the desired substitution product.

## Reaction Scheme



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Caption: General workflow for the synthesis of **2-(Cyclopentyloxy)acetic acid**.

## Detailed Experimental Protocol

This protocol describes a two-step synthesis: formation of the ester via Williamson synthesis, followed by saponification to yield the final carboxylic acid.

### Step 1: Synthesis of Ethyl 2-(cyclopentyloxy)acetate

- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF) as the solvent.
- **Alkoxide Formation:** Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.

- **Alcohol Addition:** Slowly add cyclopentanol (1.0 equivalent) dropwise to the stirred suspension. Causality Note: The addition must be slow to control the evolution of hydrogen gas as the alkoxide is formed. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol without competing side reactions.<sup>[12]</sup>
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
- **Alkyl Halide Addition:** Add ethyl chloroacetate or ethyl bromoacetate (1.05 equivalents) dropwise to the reaction mixture.
- **Heating:** Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the S<sub>N</sub>2 reaction between the moderately nucleophilic alkoxide and the primary alkyl halide.<sup>[10]</sup>
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

## Step 2: Saponification to **2-(Cyclopentyloxy)acetic Acid**

- **Hydrolysis:** Dissolve the crude ethyl 2-(cyclopentyloxy)acetate from Step 1 in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 2-3 equivalents) and stir the mixture at room temperature or with gentle heating for 2-4 hours.
- **Solvent Removal:** Remove the ethanol under reduced pressure.
- **Acidification:** Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). Causality Note: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate or form an oil.
- **Extraction:** Extract the acidified solution with a suitable organic solvent, such as dichloromethane or ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.

## Applications in Drug Discovery and Development

The true value of **2-(Cyclopentyloxy)acetic acid** lies in its utility as a synthetic intermediate.[4] The cyclopentyl group provides a moderately lipophilic, conformationally-restricted scaffold, while the carboxylic acid provides a handle for further chemical elaboration, such as the formation of amides and esters.

## Scaffold for S1P1 Receptor Modulators

A key application of this structural motif is found in the development of sphingosine-1-phosphate receptor 1 (S1P1) modulators. These drugs are used to treat autoimmune diseases like multiple sclerosis and psoriasis.[13] A patent for (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid highlights a complex molecule where a cyclopentyloxy-containing fragment is a key component of the final API.[13] This demonstrates the role of the cyclopentyloxy group as a critical element for achieving desired pharmacological activity.



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Caption: Role of the core scaffold in building a complex Active Pharmaceutical Ingredient (API).

## Potential as a Building Block for Anti-Inflammatory Agents

Derivatives of structurally related phenoxy acetic acids have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[14] COX-2 is a well-established target for anti-inflammatory drugs.[15] The structural similarity suggests that **2-(Cyclopentyloxy)acetic acid** could serve as a valuable starting material for a new class of COX-2 inhibitors. The

cyclopentyloxy group can occupy hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and selectivity. Further research involving the synthesis and screening of amide and ester derivatives of **2-(Cyclopentyloxy)acetic acid** is warranted to explore this potential. Studies on related [(cycloalkylmethyl)phenyl]acetic acids have already demonstrated good anti-inflammatory and analgesic activities, supporting this hypothesis.<sup>[16]</sup>

## Biological Activity Profile

There is limited publicly available data on the intrinsic biological activity of **2-(Cyclopentyloxy)acetic acid** itself. It is primarily considered a synthetic intermediate rather than a bioactive end-product.<sup>[4]</sup> However, the known activities of its more complex derivatives suggest that the cyclopentyloxyacetic acid moiety contributes favorably to the pharmacokinetic and pharmacodynamic properties of the final drug molecules. The biological activity of compounds is often tied to their overall structure, and this fragment plays a crucial role in defining that structure.<sup>[17][18]</sup>

## Conclusion and Future Perspectives

**2-(Cyclopentyloxy)acetic acid** is a valuable, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction makes it readily accessible for research and development. While its primary role to date has been as a fragment in the synthesis of complex molecules for treating autoimmune diseases, its structural features suggest significant potential for broader applications.

Future research should focus on the systematic synthesis and evaluation of a library of derivatives. By converting the carboxylic acid to a range of amides, esters, and other functional groups, new compounds could be rapidly generated and screened for a variety of biological targets, including but not limited to COX-2, other enzymes, and G-protein coupled receptors. Such efforts could unlock the full potential of this versatile scaffold and lead to the discovery of novel therapeutic agents.

## References

- American Elements. **2-(Cyclopentyloxy)acetic Acid** | CAS 95832-60-3.
- Cenmed Enterprises. **2-(Cyclopentyloxy)acetic Acid** (C007B-506486).
- Chemsrvc. **2-(Cyclopentyloxy)acetic Acid** | CAS#:95832-60-3.
- Name Reactions in Organic Synthesis. Williamson Ether Synthesis.

- MySkinRecipes. **2-(Cyclopentyloxy)acetic Acid**.
- PubChem. 2-Cyclopentyl-2-oxoacetic acid.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Chemistry Steps. The Williamson Ether Synthesis.
- Lumen Learning. Williamson ether synthesis.
- Google Patents. US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.
- PubMed. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds.
- ERIC. Spectroscopy Data for Undergraduate Teaching.
- PubMed. Novel Acid-Type cyclooxygenase-2 Inhibitors: Design, Synthesis, and Structure-Activity Relationship for Anti-Inflammatory Drug.
- LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives.
- MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.
- ResearchGate. Bioactive compound and their biological activity.
- Human Metabolome Database. <sup>1</sup>H NMR Spectrum (1D, 500 MHz, H<sub>2</sub>O, experimental) (HMDB0000042).
- Reddit. H NMR spectrum analysis--how to tell if a peak corresponds to the product compound or is some other impurity?.
- MDPI. Biological Activity and Applications of Natural Compounds.

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## Sources

- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. cenmed.com [cenmed.com]
- 4. 2-(Cyclopentyloxy)acetic Acid [myskinrecipes.com]
- 5. americanelements.com [americanelements.com]



- 6. 2-(Cyclopentyloxy)acetic Acid | CAS#:95832-60-3 | Chemsrsrc [chemsrc.com]
- 7. files.eric.ed.gov [files.eric.ed.gov]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
- 13. US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi-res.com [mdpi-res.com]
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